molecular formula C12H24O B1331092 2-(2-Ethylbutyl)cyclohexanol CAS No. 7146-78-3

2-(2-Ethylbutyl)cyclohexanol

Cat. No.: B1331092
CAS No.: 7146-78-3
M. Wt: 184.32 g/mol
InChI Key: DNPIKQAQDBSXHV-UHFFFAOYSA-N
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Description

2-(2-Ethylbutyl)cyclohexanol is a cyclic alcohol with the molecular formula C12H24O. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a 2-ethylbutyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutyl)cyclohexanol typically involves the hydrogenation of 2-(2-Ethylbutyl)cyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to efficient and cost-effective production. The use of advanced catalytic systems and process optimization further enhances the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbutyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(2-Ethylbutyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane, 2-(2-Ethylbutyl)cyclohexane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2-(2-Ethylbutyl)cyclohexanone.

    Reduction: 2-(2-Ethylbutyl)cyclohexane.

    Substitution: 2-(2-Ethylbutyl)cyclohexyl chloride or bromide.

Scientific Research Applications

2-(2-Ethylbutyl)cyclohexanol has a range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(2-Ethylbutyl)cyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simpler cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.

    2-(2-Ethylbutyl)cyclohexanone: The corresponding ketone formed by oxidation of this compound.

    2-(2-Ethylbutyl)cyclohexane: The corresponding alkane formed by reduction of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-ethylbutyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIKQAQDBSXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289377
Record name 2-(2-Ethylbutyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-78-3
Record name NSC60570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethylbutyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHYLBUTYL)-1-CYCLOHEXANOL
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